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Compound of Interest

Compound Name:

4,5,6,7-

Tetrahydrobenzo[d]isoxazol-3-

amine

Cat. No.: B581180 Get Quote

Oseltamivir Phosphate, the active ingredient in Tamiflu®, is a crucial antiviral medication for the

treatment of influenza A and B. Its synthesis has been a subject of intense academic and

industrial research, particularly concerning the reliance on shikimic acid, a natural product with

variable supply. This guide provides a head-to-head comparison of two prominent synthetic

routes: the original Roche industrial synthesis and an alternative developed by the Shibasaki

group, which notably avoids the use of potentially hazardous azide intermediates.

Route 1: The Roche Industrial Synthesis from (-)-
Shikimic Acid
The initial commercial production of Oseltamivir, developed by Gilead Sciences and scaled up

by Roche, famously begins with (-)-shikimic acid. A key feature of this route is the

stereospecific conversion of an epoxide to an aziridine, followed by the introduction of the azide

functionality, which is later reduced to the primary amine found in the final product. While highly

optimized and efficient, this pathway's reliance on azide reagents presents safety and handling

challenges on an industrial scale.
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Caption: Key transformations in the Roche synthesis of Oseltamivir.
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Performance Data: Roche Industrial Synthesis
Parameter Value Notes

Starting Material (-)-Shikimic Acid
Sourced from Illicium anisatum

(Chinese star anise).

Overall Yield ~30%
Highly optimized over many

years of production.

Key Reagents
Mesyl chloride, Sodium azide

(NaN₃), H₂/Pd-C

The use of sodium azide is a

significant safety

consideration.

Number of Steps ~10-12 steps
From shikimic acid to the final

API.

Primary Challenge Azide Handling
Sodium azide is highly toxic

and potentially explosive.

Route 2: The Shibasaki Azide-Free Synthesis
In response to the challenges of the Roche synthesis, particularly the use of azides, the

Shibasaki group developed an alternative route. This approach also starts from (-)-shikimic acid

but cleverly avoids azide intermediates altogether. A key step involves the diastereoselective

intramolecular Michael addition of an amine to an α,β-unsaturated ester, which establishes the

correct stereochemistry for the C3-amino group.
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Caption: Key transformations in the Shibasaki azide-free synthesis.
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Performance Data: Shibasaki Azide-Free Synthesis
Parameter Value Notes

Starting Material (-)-Shikimic Acid
Same starting material as the

Roche route.

Overall Yield ~30%
Comparable to the industrial

Roche process.

Key Reagents

Allylamine, DBU (1,8-

Diazabicyclo[5.4.0]undec-7-

ene)

Avoids the use of potentially

explosive azides.

Number of Steps ~12 steps
Similar overall step count to

the Roche route.

Primary Advantage Azide-Free

Eliminates the safety risks

associated with azide

reagents.
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Metric
Roche Industrial
Synthesis

Shibasaki Azide-
Free Synthesis

Objective
Assessment

Overall Yield ~30% ~30%

Both routes are

comparable in overall

efficiency.

Safety
Major concern due to

sodium azide.

Significantly improved

by avoiding azides.

The Shibasaki route

offers a clear

advantage in safety.

Key Transformation
Azide opening of

aziridine.

Intramolecular

Michael addition.

Both are elegant

chemical

transformations.

Atom Economy
Good, but azide use is

suboptimal.

Improved by avoiding

the N₃ group.

Shibasaki's route is

arguably "greener".

Industrial Scalability
Proven at multi-ton

scale.

Demonstrated at gram

scale.

Roche's route is the

established industrial

standard.

Experimental Protocols
Key Experiment: Shibasaki's Intramolecular Michael
Addition
This procedure details the crucial diastereoselective step that installs the C3-amino group

without using an azide.

Objective: To synthesize the bicyclic lactam intermediate via an intramolecular Michael

addition.

Procedure:

To a solution of the allylamine-derived substrate (1.0 eq) in acetonitrile (0.05 M) at 0 °C is

added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC)

for the consumption of the starting material (approx. 24 hours).

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium

chloride (NH₄Cl) solution.

The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

The resulting crude product is purified by silica gel column chromatography to afford the

desired bicyclic lactam.
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Caption: Experimental workflow for the key Michael addition step.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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